methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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Description
Synthesis Analysis
The synthesis of methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves multiple steps and precursors. Similar compounds have been synthesized through various routes. For example, Žugelj et al. (2009) describe the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into other compounds using a multi-step process (Žugelj et al., 2009). Additionally, synthesis involving the reaction of 2-aminobenzothiazole and dimethyl but-2-ynedioate has been reported, showcasing the versatility of synthetic approaches (Chan et al., 1977).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is often characterized by X-ray crystallography. For instance, Ajibade and Andrew (2021) reported the molecular structures of related compounds synthesized via the Schiff bases reduction route, providing insights into their geometrical configuration (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate and similar compounds participate in various chemical reactions, reflecting their reactivity and potential applications. Clarke et al. (1973) explored reactions of 4-methoxybenzo[b]thiophen and its derivatives, indicating the scope of possible chemical transformations (Clarke et al., 1973).
Physical Properties Analysis
The physical properties of such compounds are crucial for their practical applications. For example, Barich et al. (2004) investigated compounds like 2,4-dimethoxybenzoic acid, revealing significant insights into their physical characteristics (Barich et al., 2004).
Chemical Properties Analysis
The chemical properties of methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, such as reactivity, stability, and interactions with other molecules, are key to understanding its potential uses. Studies like those by Quiroga et al. (2008) provide valuable information about the hydrogen bonding and chemical interactions in similar compounds (Quiroga et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
Research into similar compounds, such as those involving thiophene derivatives and methoxybenzoic acid structures, indicates a broad interest in synthesizing novel compounds for various applications, including pharmaceuticals and materials science. For instance, studies on the synthesis of zinc phthalocyanine derivatives explore their photophysical properties for use in photodynamic therapy, demonstrating the potential of thiophene-containing compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020). Similarly, the exploration of benzothiazole and pyrimido[2,1-b][1,3]benzothiazole derivatives for antimicrobial activity showcases the potential of methoxybenzoyl groups in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Photophysical and Photodynamic Applications
The unique electronic properties of thiophene derivatives make them attractive for photodynamic therapy and photophysical studies. The high singlet oxygen quantum yield of certain zinc phthalocyanine derivatives, for instance, underscores the relevance of these compounds in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Studies
Compounds structurally related to "methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate" have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, lignan conjugates derived from thiophene and benzothiophene structures demonstrated significant antimicrobial and antioxidant activities, highlighting the potential of such compounds in developing new therapeutic agents (Raghavendra et al., 2016).
properties
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-5-7-12(20-3)8-6-11/h5-8H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIRWHPGCLCXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate |
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